7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-fluorophenyl and 1,3-thiazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, may lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s pharmacological properties could be explored for treating diseases. Its ability to interact with specific molecular targets may provide therapeutic benefits in conditions like cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its unique properties could enhance the performance of products in various applications.
Mechanism of Action
The mechanism by which 7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-(2-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Bromo-1-(2-methylphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
Compared to similar compounds, 7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C20H10BrFN2O3S |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
7-bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H10BrFN2O3S/c21-10-5-6-14-12(9-10)17(25)15-16(11-3-1-2-4-13(11)22)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H |
InChI Key |
CVPXBMMJVVMVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Br)F |
Origin of Product |
United States |
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